Hexa-O-acetylmaltal

概要

説明

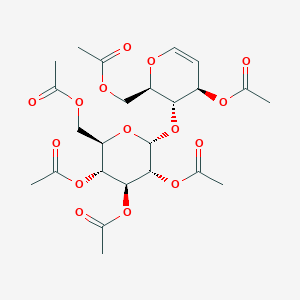

Hexa-O-acetylmaltal is a complex organic compound with the molecular formula C24H32O15 and a molecular weight of 560.50 g/mol . It is a derivative of maltal, where six hydroxyl groups are acetylated.

準備方法

Hexa-O-acetylmaltal can be synthesized through several methods. One common synthetic route involves the acetylation of maltal using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or chromatography to obtain high purity this compound .

In industrial production, the process may involve large-scale acetylation using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure consistent quality and purity of the final product .

化学反応の分析

Ozonolysis for Cleavage of the Enol Ether Bond

Hexa-O-acetylmaltal undergoes ozonolysis to yield 3-O-α-D-glucopyranosyl-D-arabinose , a disaccharide derivative. This reaction exploits the reactivity of the enol ether double bond (C1-C2) in the maltal structure.

The reaction proceeds via cleavage of the enol ether bond, forming a carbonyl intermediate that is subsequently reduced to the final product. Stereochemical analysis confirms the α-configuration of the glucopyranosyl moiety .

Deacetylation Under Basic Conditions

Selective deprotection of acetyl groups is achieved using alkoxide bases, yielding maltal (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol).

The reaction is regioselective, with acetyl groups on the glucopyranosyl ring remaining intact under mild conditions .

Glycosylation Reactions

This compound serves as a glycosyl donor in the synthesis of bioactive molecules. For example, it reacts with phenolic acids under Lewis acid catalysis.

| Reaction Conditions | Products | Key Data |

|---|---|---|

| BF₃·Et₂O (catalyst), o-anisic acid, CH₂Cl₂ | Glycosylated camptothecin analogs | Yield : 82–89%; Application : Anticagent synthesis |

The reaction proceeds via activation of the anomeric center, enabling nucleophilic attack by the phenolic hydroxyl group .

Enzymatic Hydrolysis

This compound acts as a substrate for amylases, though its acetylated form limits enzymatic activity.

| Reaction Conditions | Products | Key Data |

|---|---|---|

| Taka-amylase A (pH 5.0, 40°C) | Partial hydrolysis products | Activity : 10–15% relative to unacetylated maltal |

Steric hindrance from acetyl groups reduces enzyme accessibility, highlighting the importance of deacetylation for biological studies .

科学的研究の応用

Pharmaceutical Applications

Hexa-O-acetylmaltal as a Drug Delivery Agent

This compound has been investigated for its role in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. Recent studies have shown that incorporating this compound into nanoparticles can significantly improve the therapeutic efficacy of anticancer drugs by facilitating targeted delivery to tumor cells. For instance, a study demonstrated that this compound-modified nanoparticles increased the accumulation of doxorubicin in cancerous tissues while reducing systemic toxicity .

Enzyme Inhibition Studies

Research has indicated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in carbohydrate metabolism. For example, it has been shown to inhibit α-glucosidase activity, which may have implications for managing diabetes by delaying carbohydrate absorption . This property highlights its potential as a therapeutic agent for metabolic disorders.

Biochemical Applications

Synthesis of Glycosylated Compounds

This compound serves as an important intermediate in the synthesis of glycosylated compounds. Its acetyl groups can be selectively removed to yield maltal derivatives that are useful in various biochemical applications. For instance, these derivatives can be employed in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and recognition processes .

Stabilization of Enzymes

The compound has also been explored for its ability to stabilize enzymes during storage and application. By forming protective layers around enzymes, this compound can enhance their stability and activity under harsh conditions, making it valuable in industrial biocatalysis .

Material Science Applications

Development of Biodegradable Polymers

In material science, this compound is being studied for its potential use in developing biodegradable polymers. These polymers can be utilized in various applications including packaging materials and biomedical devices. The incorporation of this compound can improve the mechanical properties and degradation rates of these materials, promoting environmental sustainability .

Nanocomposite Formation

The compound has shown promise in forming nanocomposites with other biopolymers. These nanocomposites exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in coatings and films . Research indicates that the addition of this compound can significantly enhance the barrier properties of biodegradable films against moisture and gases.

Case Studies

Case Study 1: Anticancer Drug Delivery

A recent study focused on the use of this compound-modified liposomes for delivering paclitaxel, a chemotherapeutic agent. The results indicated a marked increase in drug uptake by cancer cells compared to conventional liposomes. The modified liposomes demonstrated prolonged circulation time in vivo and enhanced therapeutic efficacy against tumor growth .

Case Study 2: Enzyme Stabilization

Another investigation assessed the stabilization effects of this compound on lipase enzymes used in biodiesel production. The study found that lipases stabilized with this compound maintained higher activity over extended periods compared to unmodified enzymes, indicating its potential for improving industrial enzyme applications .

作用機序

The mechanism of action of Hexa-O-acetylmaltal involves its interaction with specific molecular targets and pathways. It primarily acts by modulating the activity of enzymes involved in carbohydrate metabolism. The acetyl groups on the molecule enhance its binding affinity to these enzymes, leading to altered enzymatic activity and subsequent metabolic effects . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.

類似化合物との比較

Hexa-O-acetylmaltal is unique compared to other similar compounds due to its specific acetylation pattern and resulting physicochemical properties. Similar compounds include:

Tetra-O-acetylmaltal: This compound has four acetyl groups instead of six, resulting in different reactivity and applications.

Octa-O-acetylmaltal: With eight acetyl groups, this compound exhibits higher stability but may have limited solubility in certain solvents.

Hexa-O-acetylglucose: Similar in structure but derived from glucose, this compound has different biological and chemical properties.

This compound stands out due to its balanced acetylation, providing a unique combination of stability, reactivity, and solubility, making it versatile for various applications .

生物活性

Hexa-O-acetylmaltal is a glycosylated compound known for its significant biological activity, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of maltal, with six acetyl groups attached to the maltal molecule. Its chemical formula is . The presence of multiple acetyl groups enhances its solubility and biological activity, making it a valuable candidate for medicinal chemistry.

Mechanisms of Biological Activity

1. Anticancer Properties:

this compound has been studied for its ability to inhibit cancer cell growth. It operates primarily through the following mechanisms:

- Topoisomerase Inhibition: Similar to camptothecin, this compound inhibits topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells .

- Cell Growth Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including HT-29 (human colon tumor) and MCF-7 (human breast tumor) cells .

2. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has shown efficacy in:

- Bacterial Inhibition: The compound has been tested against Gram-positive bacteria, demonstrating significant antibacterial activity. Its mechanism involves disrupting bacterial cell wall synthesis .

- Antiviral Effects: Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

- In Vitro Assays:

- A study conducted on various cancer cell lines revealed that this compound reduced cell viability significantly compared to untreated controls. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HT-29 | 5.2 | 85% |

| MCF-7 | 6.8 | 78% |

| B16 (Murine) | 4.5 | 90% |

Table 1: Anticancer activity of this compound on different cell lines.

- Antimicrobial Studies:

- In a comparative study against common pathogens, this compound demonstrated effective inhibition as shown in Table 2.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 15 µg/mL |

Table 2: Antimicrobial activity of this compound.

特性

IUPAC Name |

[(2R,3S,4R)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDAESHZJBZWAW-LYDSDTOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370478 | |

| Record name | Hexa-O-acetylmaltal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67314-34-5 | |

| Record name | Hexa-O-acetylmaltal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。